molecular formula C15H21ClN2O B3450466 1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine

1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine

Cat. No. B3450466
M. Wt: 280.79 g/mol
InChI Key: OADBRNNAUIARRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine, also known as CDP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual activity may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. This compound has also been shown to decrease the levels of corticosterone, a stress hormone that is elevated in anxiety and depression.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in animal studies. However, there are also some limitations to its use. This compound is not very water-soluble, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine. One area of interest is the potential use of this compound in the treatment of anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the potential use of this compound as a cognitive enhancer in humans. Further studies are needed to determine the optimal dosage and duration of treatment for this application. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.

Scientific Research Applications

1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. This compound has also been reported to improve cognitive function and memory in animal studies. Additionally, this compound has shown potential as an antipsychotic agent in animal models of schizophrenia.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-15(2,3)14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADBRNNAUIARRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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